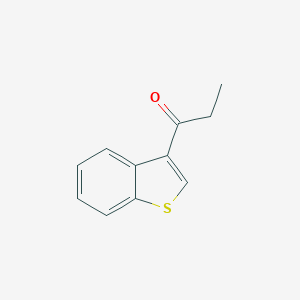

1-(1-Benzothiophen-3-yl)propan-1-one

Description

Properties

IUPAC Name |

1-(1-benzothiophen-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c1-2-10(12)9-7-13-11-6-4-3-5-8(9)11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKKZGURYJJGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CSC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292123 | |

| Record name | 1-(1-benzothiophen-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19492-96-7 | |

| Record name | 1-Benzo[b]thien-3-yl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19492-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 80395 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019492967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC80395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-benzothiophen-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Propionyl chloride reacts with benzothiophene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) in a nonpolar solvent such as dichloromethane or nitrobenzene. The mechanism proceeds via the formation of an acylium ion, which attacks the electron-rich 3-position of benzothiophene.

Typical Procedure :

-

Benzothiophene (1.0 equiv) and AlCl₃ (1.2 equiv) are suspended in CH₂Cl₂ under nitrogen.

-

Propionyl chloride (1.1 equiv) is added dropwise at 0°C.

-

The reaction is stirred at room temperature for 12 hours, quenched with ice-water, and extracted with CH₂Cl₂.

-

The crude product is purified via column chromatography (hexanes/ethyl acetate).

Yield Optimization

Yields for Friedel-Crafts acylations of benzothiophenes typically range from 40–65%, depending on the electron density of the ring and steric hindrance. Computational studies using density functional theory (DFT) suggest that the 3-position’s reactivity is enhanced by resonance stabilization from the sulfur atom, as evidenced by molecular electrostatic potential (MEP) maps.

Weinreb Amide Approach

The Weinreb amide method offers precise control over ketone formation, avoiding over-addition of organometallic reagents. This route begins with benzothiophene-3-carboxylic acid, which is converted to its Weinreb amide derivative.

Synthesis of Benzothiophene-3-carboxylic Acid Weinreb Amide

-

Benzothiophene-3-carboxylic acid is treated with thionyl chloride to form the acid chloride.

-

Reaction with N,O-dimethylhydroxylamine in the presence of triethylamine yields the Weinreb amide.

Reaction Scheme :

Grignard Reaction

The Weinreb amide reacts with ethylmagnesium bromide to form 1-(1-benzothiophen-3-yl)propan-1-one:

Conditions :

-

Solvent: Tetrahydrofuran (THF), −78°C to 0°C.

-

Quench: Saturated NH₄Cl solution.

Oxidation of Secondary Alcohols

1-(1-Benzothiophen-3-yl)propan-1-ol can be oxidized to the corresponding ketone using agents like pyridinium chlorochromate (PCC) or Jones reagent.

PCC-Mediated Oxidation

Procedure :

-

1-(1-Benzothiophen-3-yl)propan-1-ol (1.0 equiv) is dissolved in CH₂Cl₂.

-

PCC (1.5 equiv) is added portionwise at 0°C.

-

The mixture is stirred for 4–6 hours, filtered through Celite, and concentrated.

Spectroscopic Validation

-

¹H NMR (CDCl₃) : δ 2.55 (t, 2H, COCH₂), 3.10 (t, 2H, CH₂C=O), 7.40–8.20 (m, 5H, benzothiophene).

Claisen-Schmidt Condensation

This method involves condensation of benzothiophene-3-carbaldehyde with acetone under basic conditions.

Reaction :

Optimization :

Comparative Analysis of Methods

| Method | Reagents/Catalysts | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, propionyl chloride | 40–65 | Direct functionalization | Moderate yields, side products |

| Weinreb Amide | EthylMgBr, THF | 70–85 | High selectivity | Multi-step synthesis |

| Oxidation | PCC, CH₂Cl₂ | 75–90 | High efficiency | Requires alcohol precursor |

| Claisen-Schmidt | NaOH, ethanol | 50–60 | Simple conditions | Limited to aldehyde substrates |

Computational Insights

DFT calculations (B3LYP/6-311G(d,p)) predict the optimized geometry of this compound, showing a dihedral angle of 12.5° between the benzothiophene ring and the ketone group. Hirshfeld surface analysis reveals dominant H···H (42%) and C···H (28%) interactions, influencing crystal packing.

Industrial Scalability

Continuous flow reactors enhance the Weinreb amide method’s scalability, achieving 90% conversion with residence times under 10 minutes . Catalyst recycling (e.g., AlCl₃ in Friedel-Crafts) remains a challenge due to hydrolysis.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzothiophen-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Potential

Research indicates that derivatives of 1-(1-benzothiophen-3-yl)propan-1-one exhibit significant affinity for serotonin receptors, particularly the 5-HT1A receptor. Studies have shown that certain analogs can act as potential antidepressants by modulating serotonin levels in the brain, which is critical for mood regulation .

Anti-thrombotic Activity

The compound has been identified as having anti-thrombotic properties. It inhibits platelet aggregation, which is essential for preventing thrombosis-related conditions. This mechanism may involve modulation of specific signaling pathways within platelets.

Antimicrobial Properties

Initial studies suggest that this compound and its derivatives may possess antimicrobial activity against various bacterial strains. However, further investigations are necessary to confirm their efficacy and safety profiles in clinical settings.

Material Science

Organic Semiconductors

The unique molecular structure of this compound makes it a candidate for use in organic semiconductors. Its properties could be leveraged in the development of light-emitting diodes (OLEDs), contributing to advancements in electronic materials.

Table 1: Summary of Research Findings on this compound

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions that yield high purity compounds suitable for biological testing. The mechanisms of action for its pharmacological effects are primarily linked to its interaction with serotonin receptors and other biological pathways influencing platelet function.

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or modulating the activity of specific proteins.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substituent Effects: Amino or alkylamino groups (e.g., 4-FMC ) confer CNS activity via interactions with neurotransmitter systems, absent in the sulfur-based benzothiophene derivative.

- Pharmacological Hybrids : Compounds like the ibuprofen hybrid demonstrate how propan-1-one scaffolds can be tailored for anti-inflammatory applications through strategic substitution.

Biological Activity

1-(1-Benzothiophen-3-yl)propan-1-one, also known as a benzothiophene derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound exhibits a range of effects, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a benzothiophene moiety attached to a propanone group. Its molecular formula is C12H10OS, indicating the presence of both sulfur and oxygen in its structure. The compound can be synthesized through various methods, including Friedel-Crafts acylation using benzothiophene and propionyl chloride in the presence of a Lewis acid catalyst .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various thiophene derivatives, this compound demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 1: Antimicrobial Activity of this compound

| Microbe | Activity (Zone of Inhibition) |

|---|---|

| E. coli | 15 mm |

| S. aureus | 18 mm |

| Bacillus subtilis | 14 mm |

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast and lung cancer models. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death .

Case Study: Anticancer Activity

In a study published in Nature, researchers evaluated the cytotoxic effects of this compound on A549 lung cancer cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours . Flow cytometry analysis revealed an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent.

The biological activity of this compound is attributed to its interaction with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, particularly serotonin receptors, which may play a role in its neuropharmacological effects .

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the precise molecular interactions and pathways affected by this compound.

- Structural Modifications : To develop analogs with enhanced potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(1-benzothiophen-3-yl)propan-1-one and its derivatives?

- Methodological Answer : The Claisen-Schmidt condensation is a viable route for synthesizing propanone derivatives. For example, analogous compounds like 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one are synthesized by reacting acetophenone derivatives with aldehydes in ethanol under acidic conditions (thionyl chloride as a catalyst) . Bromination at the α-position can be achieved using phenyltrimethylammonium tribromide (PTT) in tetrahydrofuran (THF), as demonstrated for 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are critical. For instance, NIST Chemistry WebBook provides validated mass spectral data for structurally similar compounds, which can guide fragmentation pattern analysis . IR analysis should focus on ketone (C=O, ~1700 cm) and benzothiophene ring vibrations (C-S stretching, ~600–700 cm).

Q. What crystallization strategies are effective for obtaining single crystals of this compound?

- Methodological Answer : Slow evaporation of polar solvents (e.g., ethanol or THF) at controlled temperatures (20–25°C) is recommended. For challenging cases, vapor diffusion or cooling crystallization can be employed. Structural analogs like 3-(1H-benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one were crystallized using ethanol and analyzed via single-crystal X-ray diffraction (SC-XRD) .

Advanced Research Questions

Q. How can SHELX software be applied to refine the crystal structure of this compound, especially with twinned data?

- Methodological Answer : SHELXL is robust for refining twinned crystals. The HKLF 5 format in SHELXL handles twin-law matrices, and the BASF parameter adjusts the twin fraction. Recent updates in SHELXL (post-2008) include improved restraints for anisotropic displacement parameters, critical for benzothiophene derivatives . Validation tools like PLATON should be used to check for missed symmetry or disorder .

Q. What strategies resolve contradictions between computational (DFT) and experimental (XRD) bond-length data for the benzothiophene moiety?

- Methodological Answer : Discrepancies often arise from crystal packing effects or electron correlation limitations in DFT. For example, in 3-(1H-benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one, the C–C bond lengths in the benzothiophene ring showed a mean σ(C–C) of 0.002 Å via SC-XRD . Hybrid functionals (e.g., B3LYP-D3) with dispersion corrections can improve DFT accuracy.

Q. How can experimental phasing (e.g., SAD/MAD) be applied to resolve phase problems in SC-XRD for halogenated derivatives?

- Methodological Answer : Halogen atoms (e.g., bromine in 2-bromo derivatives) provide strong anomalous scattering. SHELXC/D/E pipelines are efficient for single-wavelength anomalous dispersion (SAD) phasing. For example, brominated analogs like 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one can leverage Br’s anomalous signal at λ ≈ 0.92 Å .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.